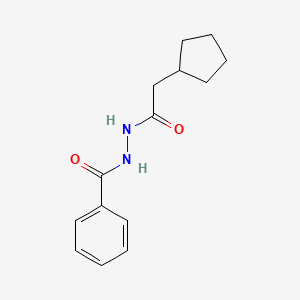

N'-(2-cyclopentylacetyl)benzohydrazide

Description

N'-(2-Cyclopentylacetyl)benzohydrazide is a hydrazide derivative characterized by a benzohydrazide backbone substituted with a 2-cyclopentylacetyl group. The cyclopentyl moiety introduces steric bulk and lipophilicity, which may enhance membrane permeability and target binding compared to simpler acetyl derivatives.

Propriétés

IUPAC Name |

N'-(2-cyclopentylacetyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-13(10-11-6-4-5-7-11)15-16-14(18)12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTKRJPESSQPMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N’-(2-cyclopentylacetyl)benzohydrazide typically involves the reaction of benzohydrazide with 2-cyclopentylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product .

Analyse Des Réactions Chimiques

N’-(2-cyclopentylacetyl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Applications De Recherche Scientifique

N’-(2-cyclopentylacetyl)benzohydrazide has been explored for various scientific research applications, including:

Medicinal Chemistry: It has shown potential as an antibacterial and antifungal agent, making it a candidate for developing new antibiotics.

Cancer Research: Studies have indicated its cytotoxic activity against certain cancer cell lines, suggesting its potential use in cancer therapy.

Agricultural Chemistry: The compound has been investigated for its insecticidal properties, showing effectiveness against pests like house flies and rice weevils

Mécanisme D'action

The mechanism of action of N’-(2-cyclopentylacetyl)benzohydrazide involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. In cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspase pathways .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of N'-(2-Cyclopentylacetyl)benzohydrazide with Analogs

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Chlorine vs. Cyclopentyl: Chloroacetyl derivatives (e.g., ) exhibit higher electrophilicity, making them reactive in nucleophilic substitution reactions. Halogenation: Fluorine substitution (e.g., ) enhances metabolic stability and bioavailability compared to chlorine, as seen in improved pharmacokinetic profiles.

Steric and Electronic Influences :

- The bulky cyclopentyl group in N'-(2-cyclopentylacetyl)benzohydrazide may sterically hinder interactions with flat enzymatic active sites, unlike planar chloroacetyl analogs. However, this bulk could favor binding to hydrophobic pockets in proteins or membranes .

- Methyl or hydroxy substituents on the benzohydrazide ring (e.g., ) modulate electronic effects, altering hydrogen-bonding capacity and solubility.

Biological Activity Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.